1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one
Description
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one (CAS: 1379670-84-4) is a halogenated pyrrolopyridine derivative with a pent-2-yn-1-one substituent. This compound serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis .
Properties
Molecular Formula |
C12H9BrN2O |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one |
InChI |
InChI=1S/C12H9BrN2O/c1-2-3-4-11(16)10-7-15-12-9(10)5-8(13)6-14-12/h5-7H,2H2,1H3,(H,14,15) |
InChI Key |
JAVRMKOYVOCTLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(=O)C1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrrolopyridine followed by coupling reactions to introduce the pent-2-yn-1-one moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties for various industrial applications
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification and Key Derivatives
Similar compounds are categorized based on substituent variations at the pyrrolopyridine C3 position:
Melting Points and Stability
- The target compound’s melting point is unreported, but analogous bromo-pyrrolopyridine ketones (e.g., 2-bromo-1-(5-bromo-pyrrolopyridin-3-yl)ethanone) exhibit high thermal stability (mp >250°C) due to halogenation .
Reactivity and Functionalization Potential
- Alkyne Chain (Target): Enables Huisgen cycloaddition (click chemistry) for bioconjugation, a unique feature absent in ethanone or aryl analogs .
- Trichloroethanone Derivative: Reacts readily with nucleophiles (e.g., amines, thiols) due to the electron-deficient trichloromethyl group .
- Bromo Substituent : Facilitates Suzuki-Miyaura cross-coupling in all analogs, enabling aryl/heteroaryl diversification .
Biological Activity
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, particularly in cancer treatment, and presents relevant data and findings from various studies.
- Molecular Formula : C12H9BrN2O
- Molecular Weight : 277.12 g/mol
- CAS Number : 1093676-96-0
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit significant biological activities, particularly as potential anti-cancer agents. The pyrrolo[2,3-b]pyridine moiety is known for its ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival.
This compound may exert its biological effects through:
- Inhibition of RTKs : Similar compounds have demonstrated the ability to block pathways that lead to tumor growth.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amino | C7H6BrN3 | Exhibits anti-cancer properties |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | C7H5BrN2O | Used in medicinal chemistry |
| 6-(Pyrrolopyridinyl)pyrimidin-2-ylamine | C12H10N4 | Targeted for cancer therapy |
These compounds share structural similarities with this compound but differ in their functional groups and specific biological activities.
Study on Antiproliferative Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyrrolopyridine compounds for their antiproliferative effects against HeLa cells. The results indicated that modifications to the pyrrolopyridine scaffold could enhance biological activity, suggesting a potential pathway for developing more effective anti-cancer agents based on the structure of this compound .
In Vivo Studies
In vivo studies have demonstrated that related compounds can significantly reduce tumor size in animal models. The mechanisms involved include the inhibition of angiogenesis and metastasis, further supporting the potential therapeutic applications of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
